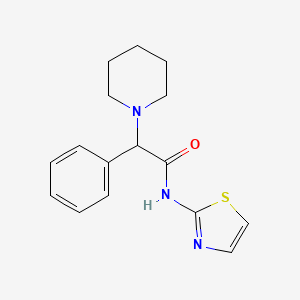

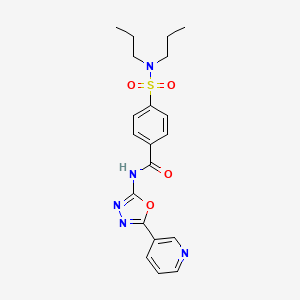

2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide” is a compound that has been synthesized and studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular formula of “2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide” is C16H19N3OS . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.41 . The yield of the synthesis was 62%, and the melting point was reported to be between 231–233 °C .

Scientific Research Applications

Synthesis and Derivative Formation

Novel Thiazole and Pyrazole Derivatives : Chloroacetonitrile and piperidine reactions lead to novel arylidene derivatives and unexpected 2-oxo-4-hydroxy-thiazole formation. This compound's derivatives demonstrate the potential for creating novel chemical entities with varied applications, including biological activities (Khalil et al., 2017).

Antimicrobial Nano-Materials : N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were explored for antimicrobial activities, indicating a potential application in developing new antimicrobial agents. Their effectiveness against pathogenic bacteria and fungi, particularly Candida species, highlights their relevance in addressing microbial resistance (Mokhtari & Pourabdollah, 2013).

Acyl-CoA Cholesterol O-Acyltransferase Inhibition

: A derivative of a similar structural framework was identified as a potent inhibitor for human acyl-coenzyme A:cholesterol O-acyltransferase-1, emphasizing the compound's relevance in therapeutic applications, especially for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Biological Activities

Antitumor and Antioxidant Evaluation : The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antitumor and antioxidant activities represent another dimension of scientific applications. Such studies pave the way for developing novel therapeutic agents (Hamama et al., 2013).

Antibacterial Activity : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were synthesized and evaluated for their antibacterial potentials. Such research underscores the continuous search for effective treatments against bacterial infections, highlighting the broader implications of synthesizing and studying compounds like 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide (Iqbal et al., 2017).

Mechanism of Action

While the exact mechanism of action of “2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide” is not specified, it has been evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

properties

IUPAC Name |

2-phenyl-2-piperidin-1-yl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-15(18-16-17-9-12-21-16)14(13-7-3-1-4-8-13)19-10-5-2-6-11-19/h1,3-4,7-9,12,14H,2,5-6,10-11H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAPKGVGAGARFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2699800.png)

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2699801.png)

![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)

![N-(3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699810.png)

![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)

![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)

![3-(3,4-Dimethoxyphenyl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2699822.png)